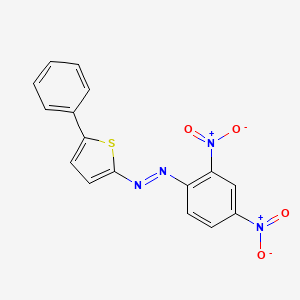
1,3-Dimethyl-2-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2-propoxybenzene: is an organic compound with the molecular formula C11H16O It is a derivative of benzene, where two methyl groups and one propoxy group are substituted at the 1, 3, and 2 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-2-propoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 1,3-dimethylbenzene (m-xylene) with propyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as zeolites or metal oxides may be employed to enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions: 1,3-Dimethyl-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield the corresponding alkane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring. For example, nitration with nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce a nitro group to the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, bromobenzene derivatives.
科学的研究の応用
1,3-Dimethyl-2-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Medicine: Research into its potential as a precursor for active pharmaceutical ingredients (APIs) is ongoing.
Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.
作用機序
The mechanism of action of 1,3-dimethyl-2-propoxybenzene involves its interaction with molecular targets through its aromatic ring and functional groups. The propoxy group can participate in hydrogen bonding and van der Waals interactions, while the methyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, or other molecular targets.
類似化合物との比較
1,3-Dimethylbenzene (m-xylene): Lacks the propoxy group, making it less versatile in certain chemical reactions.
1,3-Dimethyl-2-nitrobenzene: Contains a nitro group instead of a propoxy group, leading to different reactivity and applications.
1,3-Dimethyl-2-propylbenzene: Similar structure but with a propyl group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness: 1,3-Dimethyl-2-propoxybenzene’s unique combination of methyl and propoxy groups provides distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic aromatic substitution reactions. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
61144-80-7 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
1,3-dimethyl-2-propoxybenzene |
InChI |
InChI=1S/C11H16O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 |
InChIキー |
ORWYJYFTKGSHEU-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=CC=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4-Dichlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14600839.png)

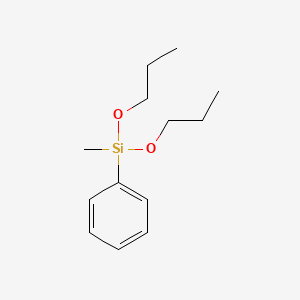
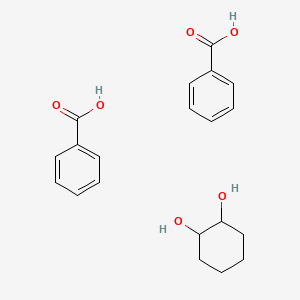
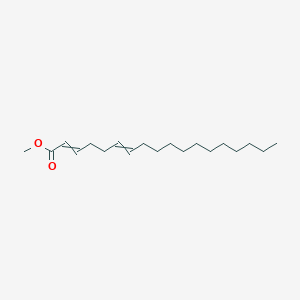
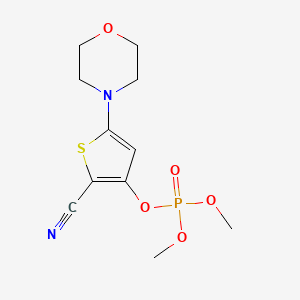
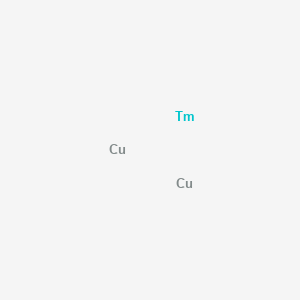

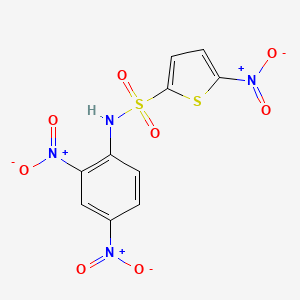
![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl][(prop-2-en-1-yl)oxy]methyl}silane](/img/structure/B14600891.png)
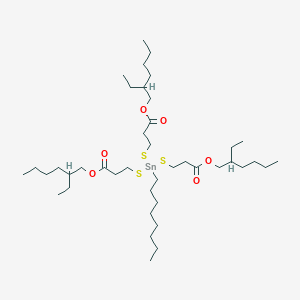

![4-[(4-Chlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14600906.png)
